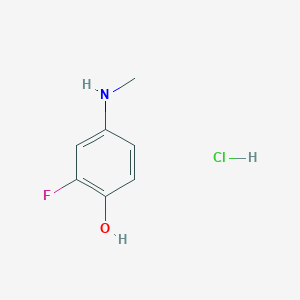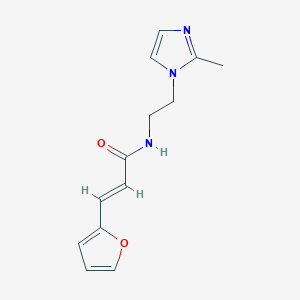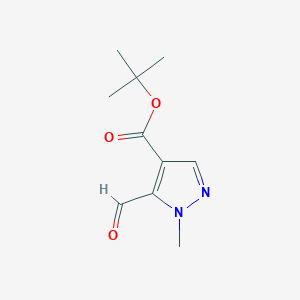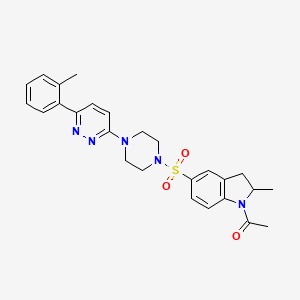
1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone is a complex organic compound that features prominently in the synthesis and evaluation of novel pharmaceutical agents. Its structure includes a piperazine moiety, a pyridazinone ring, and a sulfonamide linkage, which are common motifs in medicinal chemistry for their versatile biological activities. Research has focused on synthesizing derivatives of this compound to explore their therapeutic potential across various diseases. For instance, compounds with similar structures have been synthesized and evaluated for their analgesic, anti-inflammatory, antifungal, antimicrobial, and antiproliferative activities against various cancer cell lines. These efforts underscore the compound's significance in drug discovery, particularly in identifying new treatments for chronic and infectious diseases (Palaska et al., 1993; Zhou et al., 2011; Bhatt et al., 2016).
Antimicrobial and Antifungal Activity
The structural elements of this compound make it a candidate for antimicrobial and antifungal applications. Derivatives of this compound have been found to exhibit significant inhibitory activity against a range of pathogenic microorganisms, including bacteria and fungi, suggesting its potential utility in developing new antimicrobial and antifungal agents. For example, certain derivatives demonstrated potent activity against fungal strains such as Candida glabrata and Candida albicans, highlighting the compound's relevance in addressing drug-resistant fungal infections (Zhou et al., 2011; Rao et al., 2022).
Anti-inflammatory and Analgesic Properties
Research into derivatives of this compound has also highlighted their potential anti-inflammatory and analgesic properties. These derivatives have shown promising results in preclinical models, outperforming standard drugs in some cases, which could lead to new treatments for pain and inflammation-related conditions (Palaska et al., 1993; Refaat et al., 2007).
Anticancer Potential
The exploration of this compound derivatives in cancer research has yielded interesting findings. Several studies have synthesized and tested derivatives for their antiproliferative effects against various cancer cell lines, including liver, colon, breast, and lung cancers. Some derivatives exhibited potent activity, suggesting the potential of this compound as a scaffold for developing new anticancer agents (Mallesha et al., 2012; Özdemir et al., 2019).
Propiedades
IUPAC Name |
1-[2-methyl-5-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-18-6-4-5-7-23(18)24-9-11-26(28-27-24)29-12-14-30(15-13-29)35(33,34)22-8-10-25-21(17-22)16-19(2)31(25)20(3)32/h4-11,17,19H,12-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYFHXYGQPQECQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2387843.png)
![N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2387845.png)
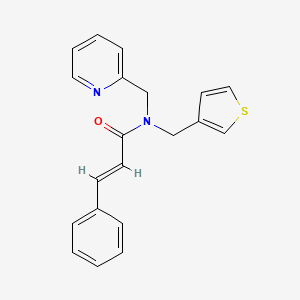

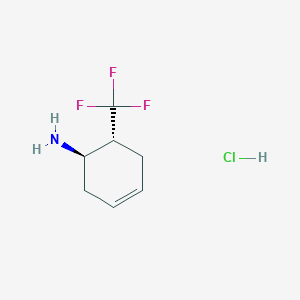
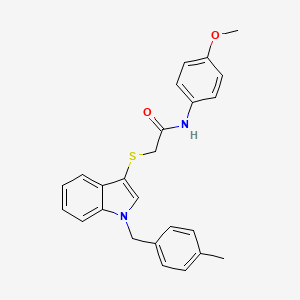

![Methyl (E)-4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2387860.png)
